molecular formula C15H13BrN6O3 B2839895 8-(5-Bromo-2-methoxyphenyl)-1,5-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921885-35-0

8-(5-Bromo-2-methoxyphenyl)-1,5-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No.: B2839895
CAS No.: 921885-35-0
M. Wt: 405.212
InChI Key: YKZWHNCKTHKJFO-UHFFFAOYSA-N
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Description

8-(5-Bromo-2-methoxyphenyl)-1,5-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a bromine atom, a methoxy group, and a triazole ring fused to a purine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-Bromo-2-methoxyphenyl)-1,5-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and reaction conditions to maximize yield and purity . Additionally, continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(5-Bromo-2-methoxyphenyl)-1,5-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

8-(5-Bromo-2-methoxyphenyl)-1,5-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(5-Bromo-2-methoxyphenyl)-1,5-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(5-Bromo-2-methoxyphenyl)-1,5-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione is unique due to its specific structural features, such as the combination of a bromine atom, methoxy group, and triazole ring fused to a purine scaffold

Properties

IUPAC Name

8-(5-bromo-2-methoxyphenyl)-1,5-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN6O3/c1-20-10-12(23)17-15(24)21(2)13(10)22-11(18-19-14(20)22)8-6-7(16)4-5-9(8)25-3/h4-6H,1-3H3,(H,17,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZWHNCKTHKJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=C(C=CC(=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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